S-40542, a tetrahydroquinoline (THQ) derivative, is a novel non-steroidal selective androgen receptor modulator (SARM) antagonist. [ [, ] ] It has been identified as a potential therapeutic agent for androgen-related diseases such as benign prostatic hyperplasia. [ [, ] ] SARMs exhibit tissue selectivity in their action, potentially offering a safer alternative to traditional androgen therapies. [ [] ]
S-40542 contains a tetrahydroquinoline core structure. [ [, ] ] It also possesses a nitro group at position 8 and an ethane-1,2-diol substituent at position 4 of the tetrahydroquinoline ring. [ [, ] ] The specific stereochemistry of the ethane-1,2-diol substituent was not specified. Understanding the structural features of S-40542 is crucial for elucidating its binding interactions with the androgen receptor.
S-40542 acts as an antagonist of the androgen receptor. [ [, ] ] This means it binds to the androgen receptor and blocks the binding of androgens, like testosterone, preventing the activation of androgen-dependent signaling pathways. [ [, ] ] This mechanism is thought to be responsible for its anti-androgenic effects, leading to potential therapeutic applications in androgen-related diseases.
S-40542 has demonstrated anti-tumor effects in mouse models. [ [] ] In a study investigating its pharmacokinetics and anti-tumor activity, S-40542 significantly inhibited tumor growth in mice bearing subcutaneous xenografts of androgen-dependent prostate cancer cells. [ [] ] These findings suggest that S-40542 holds potential as a therapeutic agent for prostate cancer.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8